1-[(3aS,6aS)-octahydropyrrolo[2,3-c]pyrrol-1-yl]-3,3-dimethylbutan-1-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3aS,6aS)-octahydropyrrolo[2,3-c]pyrrol-1-yl]-3,3-dimethylbutan-1-one hydrochloride is a complex organic compound with a unique structure It is characterized by its octahydropyrrolo[2,3-c]pyrrol core, which is a bicyclic structure, and a dimethylbutanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3aS,6aS)-octahydropyrrolo[2,3-c]pyrrol-1-yl]-3,3-dimethylbutan-1-one hydrochloride typically involves multiple stepsThe final step often involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-[(3aS,6aS)-octahydropyrrolo[2,3-c]pyrrol-1-yl]-3,3-dimethylbutan-1-one hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The specific conditions, such as temperature and solvent, will depend on the desired transformation .
Major Products
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or alcohol, while reduction could produce an alkane or amine .
Scientific Research Applications
1-[(3aS,6aS)-octahydropyrrolo[2,3-c]pyrrol-1-yl]-3,3-dimethylbutan-1-one hydrochloride has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes or as a potential therapeutic agent.
Medicine: Its unique structure could make it a candidate for drug development, particularly in targeting specific molecular pathways.
Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-[(3aS,6aS)-octahydropyrrolo[2,3-c]pyrrol-1-yl]-3,3-dimethylbutan-1-one hydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, and the compound may modulate their activity by binding to them. The exact pathways involved will depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
(3aS,6aS)-Hexahydropyrrolo[3,4-b]pyrrol-2(1H)-one hydrochloride: This compound has a similar bicyclic structure but lacks the dimethylbutanone moiety.
1-[(3aS,6aS)-octahydropyrrolo[2,3-c]pyrrol-1-yl]but-3-en-1-one: This compound is similar but has a butenone moiety instead of the dimethylbutanone moiety.
Uniqueness
1-[(3aS,6aS)-octahydropyrrolo[2,3-c]pyrrol-1-yl]-3,3-dimethylbutan-1-one hydrochloride is unique due to its specific combination of the octahydropyrrolo[2,3-c]pyrrol core and the dimethylbutanone moiety. This combination imparts distinct chemical and biological properties that differentiate it from similar compounds .
Properties
Molecular Formula |
C12H23ClN2O |
---|---|
Molecular Weight |
246.78 g/mol |
IUPAC Name |
1-[(3aS,6aS)-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrol-1-yl]-3,3-dimethylbutan-1-one;hydrochloride |
InChI |
InChI=1S/C12H22N2O.ClH/c1-12(2,3)6-11(15)14-5-4-9-7-13-8-10(9)14;/h9-10,13H,4-8H2,1-3H3;1H/t9-,10+;/m0./s1 |
InChI Key |
BSLUKBHDQHNJSF-BAUSSPIASA-N |
Isomeric SMILES |
CC(C)(C)CC(=O)N1CC[C@@H]2[C@H]1CNC2.Cl |
Canonical SMILES |
CC(C)(C)CC(=O)N1CCC2C1CNC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.